Pelirine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

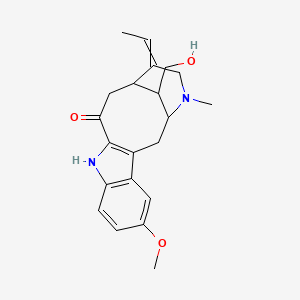

15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4(9),5,7-tetraen-12-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3/c1-4-12-10-23(2)19-8-16-15-7-13(26-3)5-6-18(15)22-21(16)20(25)9-14(12)17(19)11-24/h4-7,14,17,19,22,24H,8-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJKLERWGHCFMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Structure and Biological Activity of Pelirine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a naturally occurring alkaloid isolated from the roots of Rauvolfia verticillata, has emerged as a compound of significant interest due to its potential therapeutic properties.[][2] This technical guide provides a comprehensive overview of the chemical structure of this compound, alongside an exploration of its biological activities and mechanism of action, with a particular focus on its role in modulating key inflammatory signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Chemical Structure and Properties of this compound

This compound, also known by its synonym 10-Methoxyepiaffinine, is an indole alkaloid with a complex tetracyclic structure.[] Its chemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one | [] |

| CAS Number | 30435-26-8 | [][2][3][4][5][6] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [][3][4] |

| Molecular Weight | 354.5 g/mol | [][2][4] |

| SMILES String | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [][4] |

| Appearance | Powder | [][2] |

| Purity | ≥95% (Commercially available) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Melting Point | 130-131°C (water methanol) | [][6] |

| Boiling Point | 540.6±50.0°C (Predicted) | [][6] |

Biological Activity and Mechanism of Action

This compound has demonstrated significant biological activity, particularly in the context of inflammation. Studies have shown that this compound can ameliorate murine dextran sulphate sodium (DSS)-induced ulcerative colitis, a common model for inflammatory bowel disease.[] The primary mechanism underlying this effect appears to be the regulation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells (DCs).[]

Modulation of MAPK and NF-κB Signaling Pathways

The MAPK and NF-κB signaling cascades are crucial regulators of the inflammatory response. Aberrant activation of these pathways is implicated in the pathogenesis of numerous inflammatory diseases. This compound has been shown to inhibit the activation of both MAPK and NF-κB pathways in bone-marrow-derived dendritic cells.[] This inhibitory action leads to a significant reduction in the production of pro-inflammatory cytokines, specifically Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-17 (IL-17).[] Furthermore, this compound has been observed to down-regulate myeloperoxidase (MPO) activity and the expression of the NF-κB p65 subunit.[]

The precise molecular targets of this compound within these pathways are still under investigation. However, its ability to concurrently suppress these key inflammatory signaling nodes highlights its potential as a multi-target anti-inflammatory agent.

Caption: Proposed mechanism of this compound's anti-inflammatory action.

Experimental Protocols

While specific, detailed experimental protocols for this compound are not widely published, standard methodologies for the analysis of alkaloids can be adapted. The following sections outline general approaches for HPLC and NMR analysis that can serve as a starting point for method development and validation.

High-Performance Liquid Chromatography (HPLC) Analysis

A reversed-phase HPLC (RP-HPLC) method is suitable for the quantification and purity assessment of this compound.

Objective: To develop a validated RP-HPLC method for the determination of this compound in bulk drug and biological matrices.

Instrumentation:

-

HPLC system with a UV-Vis or Diode Array Detector (DAD)

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Data acquisition and processing software

Chromatographic Conditions (to be optimized):

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Ambient or controlled (e.g., 25-30°C).

-

Detection Wavelength: Based on the UV spectrum of this compound, with a maximum absorption reported at 328 nm.[6]

-

Injection Volume: 10-20 µL.

Method Validation (as per ICH guidelines):

-

Specificity: Assess the ability to detect this compound in the presence of impurities, degradation products, or matrix components.

-

Linearity: Analyze a series of standard solutions over a defined concentration range to establish a linear relationship between concentration and peak area.

-

Accuracy: Determine the closeness of the measured value to the true value by recovery studies.

-

Precision: Evaluate the repeatability (intra-day) and intermediate precision (inter-day) of the method.

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of this compound that can be reliably detected and quantified.

-

Robustness: Assess the method's performance under small, deliberate variations in chromatographic conditions.

Caption: General workflow for HPLC method development and validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the structural elucidation and confirmation of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation of this compound.

Instrumentation:

-

High-resolution NMR spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

-

Dissolve an appropriate amount of this compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition:

-

Acquire ¹H NMR spectrum to determine the number and types of protons and their connectivity.

-

Acquire ¹³C NMR spectrum to identify the number and types of carbon atoms.

-

Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment and to confirm connectivities.

Data Analysis:

-

Process the raw data (Fourier transformation, phase correction, baseline correction).

-

Integrate the signals in the ¹H NMR spectrum to determine proton ratios.

-

Assign chemical shifts (δ) in ppm relative to a reference standard (e.g., TMS).

-

Analyze coupling constants (J) in the ¹H NMR spectrum to deduce dihedral angles and proton-proton proximities.

-

Correlate ¹H and ¹³C signals using 2D NMR data to build the molecular structure.

Future Directions

The promising anti-inflammatory properties of this compound warrant further investigation. Key areas for future research include:

-

Quantitative Structure-Activity Relationship (QSAR) studies: To identify the key structural features responsible for its biological activity and to guide the synthesis of more potent analogs.

-

In-depth Mechanistic Studies: To pinpoint the direct molecular targets of this compound within the MAPK and NF-κB signaling pathways.

-

Pharmacokinetic and Toxicological Profiling: To assess the drug-like properties and safety profile of this compound for potential clinical development.

-

Preclinical and Clinical Trials: To evaluate the efficacy of this compound in various inflammatory disease models and eventually in human subjects.

Conclusion

This compound is a fascinating natural product with a well-defined chemical structure and promising anti-inflammatory activities. Its ability to modulate the MAPK and NF-κB signaling pathways makes it an attractive candidate for the development of novel therapeutics for inflammatory disorders. The information and protocols outlined in this technical guide provide a solid foundation for researchers to further explore the therapeutic potential of this intriguing alkaloid.

References

Pelirine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: Pelirine

This compound, an alkaloid isolated from the plant Rauwolfia perakensis, has been a subject of pharmacological interest. This technical guide provides a comprehensive overview of its known properties, including its CAS number, molecular formula, and pharmacological effects based on foundational studies.

| Parameter | Value | Reference |

| CAS Number | 30435-26-8 | N/A |

| Molecular Formula | C₂₁H₂₆N₂O₃ | N/A |

Pharmacological Data

The primary pharmacological investigations of this compound have revealed effects on the central nervous system and the cardiovascular system. The key findings are summarized below, with data extracted from foundational research. It is important to note that the effective doses of this compound have been observed to be close to the lethal doses, indicating a narrow therapeutic index.[1]

Acute Toxicity in Mice

The acute toxicity of this compound was determined in mice following oral administration.

| Parameter | Value | Species | Route of Administration |

| Lethal Dose | 100 mg/kg | Mouse | Oral |

Observation: Oral administration of this compound to mice induced central nervous system (CNS) depression.[1]

Cardiovascular Effects in Anesthetized Cats

The intravenous administration of this compound demonstrated a significant impact on the cardiovascular system of anesthetized cats.

| Effect | Observation | Species | Route of Administration |

| Blood Pressure | Significant hypotension | Cat | Intravenous |

Observation: Small intravenous doses of this compound produced a notable hypotensive effect in anesthetized cats.[1]

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in this guide.

Determination of Acute Toxicity (LD₅₀) in Mice

This protocol outlines the general procedure for determining the median lethal dose (LD₅₀) of a substance in mice via oral administration.

Objective: To determine the dose of this compound that is lethal to 50% of the test mouse population.

Materials:

-

This compound

-

Vehicle for oral administration (e.g., saline, distilled water)

-

Male or female mice of a specific strain (e.g., Swiss albino)

-

Oral gavage needles

-

Animal cages

-

Balances for weighing animals and the compound

Procedure:

-

Animal Acclimatization: House the mice in standard laboratory conditions for at least one week prior to the experiment to allow for acclimatization.

-

Fasting: Fast the animals overnight before dosing, with free access to water.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Make serial dilutions to obtain the desired dose concentrations.

-

Grouping: Divide the mice into several groups, with a sufficient number of animals in each group (e.g., 6-10 mice per group). One group will serve as the control and receive only the vehicle.

-

Administration: Administer a single oral dose of this compound to each mouse in the test groups using an oral gavage needle. The volume administered is typically based on the animal's body weight.

-

Observation: Observe the animals continuously for the first few hours post-administration and then periodically for a set period (e.g., 14 days) for signs of toxicity and mortality.

-

Data Analysis: Record the number of mortalities in each group. Calculate the LD₅₀ value using a recognized statistical method, such as the probit analysis method.

Measurement of Blood Pressure in Anesthetized Cats

This protocol describes the general method for measuring the effect of a substance on the blood pressure of an anesthetized cat.

Objective: To assess the effect of intravenously administered this compound on the arterial blood pressure of cats.

Materials:

-

This compound

-

Anesthetic agent (e.g., pentobarbital sodium)

-

Saline solution

-

Catheterization equipment (cannulas, tubing)

-

Blood pressure transducer and recording system (e.g., polygraph)

-

Surgical instruments

-

Heparinized saline

Procedure:

-

Anesthesia: Anesthetize the cat with a suitable anesthetic agent. Maintain anesthesia throughout the experiment.

-

Surgical Preparation: Surgically expose the carotid artery and the femoral vein.

-

Cannulation: Cannulate the carotid artery and connect it to a blood pressure transducer filled with heparinized saline to record arterial blood pressure. Cannulate the femoral vein for the administration of the test substance.

-

Stabilization: Allow the animal's blood pressure to stabilize before administering any substance.

-

Administration: Administer a single intravenous dose of this compound through the femoral vein cannula.

-

Recording: Continuously record the arterial blood pressure before, during, and after the administration of this compound.

-

Data Analysis: Analyze the recorded blood pressure tracings to determine the magnitude and duration of the hypotensive effect.

Diagrams

Experimental Workflow: Acute Toxicity (LD₅₀) in Mice

Caption: Workflow for determining the LD₅₀ of this compound in mice.

Experimental Workflow: Cardiovascular Effects in Cats

Caption: Workflow for assessing the cardiovascular effects of this compound in cats.

References

Pelirine: A Technical Guide to its Natural Sources, Botanical Origin, and Biological Framework

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a monoterpenoid indole alkaloid, has been identified as a constituent of certain species within the genus Rauvolfia, a group of plants with a rich history in traditional medicine. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its botanical origin, methods for its extraction and analysis, its biosynthetic pathway, and its known biological activities. The information is presented to serve as a foundational resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Botanical Origin and Natural Sources

This compound, also known by its chemical name 10-Methoxyepiaffinine, is an indole alkaloid. The primary botanical sources of this compound identified to date are flowering plants belonging to the Apocynaceae family, specifically within the genus Rauvolfia.

Primary Botanical Sources:

-

Rauvolfia verticillata : this compound has been isolated from the roots of this species. Rauvolfia verticillata, commonly known as the devil pepper, is a shrub native to Asia and is used in traditional Chinese medicine.

-

Rauvolfia perakensis : This species is also a known source of this compound.

While this compound has been identified in these species, comprehensive quantitative data regarding its concentration in different plant parts (roots, stems, leaves) remains limited in publicly available scientific literature. The table below summarizes the known botanical sources of this compound.

| Plant Species | Family | Plant Part(s) Containing this compound |

| Rauvolfia verticillata | Apocynaceae | Roots |

| Rauvolfia perakensis | Apocynaceae | Not specified in available literature |

Biosynthesis of this compound

The biosynthesis of this compound follows the general pathway of monoterpenoid indole alkaloids, originating from the amino acid tryptophan and the monoterpenoid secologanin. While the precise enzymatic steps leading specifically to this compound have not been fully elucidated, the pathway can be inferred from the well-studied biosynthesis of structurally related alkaloids, such as ajmaline, which are also found in Rauvolfia species.

The biosynthesis commences with the condensation of tryptamine (derived from tryptophan) and secologanin by the enzyme strictosidine synthase to form strictosidine. This is a crucial intermediate for a vast array of indole alkaloids. Following the deglycosylation of strictosidine, a series of complex cyclizations, rearrangements, and enzymatic modifications occur to produce the diverse range of alkaloids found in Rauvolfia. This compound, as a methoxy-substituted derivative of an ajmaline-type alkaloid, would be formed through subsequent tailoring reactions, including methoxylation, likely catalyzed by a specific O-methyltransferase.

Below is a diagram illustrating the generalized biosynthetic pathway leading to complex indole alkaloids, with the presumed branch point for this compound biosynthesis.

Experimental Protocols

Detailed, step-by-step experimental protocols for the extraction, isolation, and quantification of this compound are not extensively documented in a standardized format. However, based on methods used for other indole alkaloids from Rauvolfia species, a general workflow can be proposed.

Extraction and Isolation

The following is a generalized protocol for the extraction and isolation of indole alkaloids from Rauvolfia root material. This should be optimized for this compound based on its specific physicochemical properties.

Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a suitable method for the quantitative analysis of this compound in plant extracts. A specific method for this compound has not been published, but methods for the simultaneous determination of other major indole alkaloids in Rauvolfia verticillata can be adapted.

Example HPLC Method Parameters (to be optimized for this compound):

| Parameter | Example Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient of acetonitrile and water (with an additive like formic acid or ammonium acetate) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a wavelength corresponding to the absorbance maximum of this compound |

| Standard | A purified and authenticated standard of this compound is required for calibration |

Pharmacological Activity and Signaling Pathways

The pharmacological effects and the specific molecular targets of this compound are not well-characterized in the existing scientific literature. General toxicological information suggests that this compound may cause adverse effects at high concentrations. However, detailed studies on its mechanism of action and its effects on specific signaling pathways are currently lacking.

Given that other indole alkaloids from Rauvolfia species exhibit significant neurological and cardiovascular activities, it is plausible that this compound may also interact with receptors and transporters in the central and peripheral nervous systems. Further research is required to elucidate the specific pharmacological profile of this compound and to identify any potential therapeutic applications.

Conclusion and Future Directions

This compound is a naturally occurring indole alkaloid with a defined botanical origin in the Rauvolfia genus. While its basic chemical structure is known, there are significant gaps in our understanding of its quantitative distribution in nature, its specific biosynthetic pathway, and its pharmacological properties. For researchers and drug development professionals, this compound represents an under-investigated natural product with potential for new discoveries.

Future research should focus on:

-

Quantitative analysis of this compound content in various parts of Rauvolfia verticillata and R. perakensis to identify high-yielding sources.

-

Development and validation of standardized protocols for the efficient extraction, isolation, and purification of this compound.

-

Elucidation of the complete biosynthetic pathway of this compound through enzymatic and genetic studies.

-

In-depth pharmacological screening to determine the mechanism of action of this compound and to identify its molecular targets and effects on cellular signaling pathways.

This technical guide serves as a starting point for these future investigations, consolidating the current knowledge and highlighting the areas where further research is critically needed.

The Uncharted Path: A Technical Guide to the Hypothetical Biosynthesis of Pelirine in Plants

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a complex indole alkaloid isolated from the roots of Rauvolfia species such as Rauvolfia verticillata and Rauvolfia perakensis, presents a fascinating biosynthetic puzzle. While the precise enzymatic steps leading to its formation have yet to be experimentally elucidated, its chemical architecture strongly suggests a deep connection to the well-established monoterpenoid indole alkaloid (MIA) pathway. This technical guide synthesizes the current understanding of MIA biosynthesis in Rauvolfia to propose a scientifically grounded, hypothetical pathway for this compound. By dissecting the structures of this compound and the central MIA precursor, strictosidine, we infer a sequence of enzymatic transformations, including deglycosylation, oxidative cyclizations, reductions, and methylations, that likely contribute to the assembly of this compound's unique cage-like structure. This document provides a theoretical framework to guide future research, including detailed experimental protocols for key enzyme assays and analytical techniques relevant to the study of Rauvolfia alkaloids. The proposed pathway and methodologies outlined herein are intended to serve as a valuable resource for researchers dedicated to unraveling the intricate biosynthetic networks of plant-derived natural products and for professionals in drug development seeking to harness the synthetic capabilities of nature.

Introduction to this compound and the Monoterpenoid Indole Alkaloid Pathway

This compound is a structurally intricate monoterpenoid indole alkaloid with the chemical formula C₂₁H₂₆N₂O₃. It is found in plants of the genus Rauvolfia, a member of the Apocynaceae family renowned for producing a rich diversity of pharmacologically active alkaloids, including the antihypertensive agent reserpine and the antiarrhythmic ajmaline. The biosynthesis of these complex molecules invariably proceeds through a common, highly conserved pathway that unites two primary metabolic streams: the shikimate pathway, which provides the indole component via the amino acid tryptophan, and the methylerythritol phosphate (MEP) pathway, which furnishes the monoterpenoid portion.

The convergence of these two pathways is marked by the formation of the central precursor to virtually all MIAs: strictosidine. The biosynthesis of strictosidine is initiated by the decarboxylation of tryptophan to tryptamine, catalyzed by tryptophan decarboxylase (TDC). Concurrently, the MEP pathway generates geranyl pyrophosphate (GPP), which undergoes a series of enzymatic modifications to yield the iridoid monoterpenoid, secologanin. The crucial condensation of tryptamine and secologanin is catalyzed by strictosidine synthase (STR), a key enzyme that stereospecifically forms 3-α(S)-strictosidine. From this pivotal intermediate, a vast and divergent array of alkaloid structures is generated through the action of various tailoring enzymes, including glucosidases, oxidoreductases, cyclases, and methyltransferases.

A Hypothetical Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to commence with the universally conserved pathway leading to strictosidine, followed by a series of specialized enzymatic steps that construct its characteristic polycyclic framework. While direct experimental evidence for this pathway is currently lacking, the following proposed sequence is based on a detailed structural analysis of this compound and established biochemical transformations in Rauvolfia alkaloid biosynthesis.

Upstream Pathway: From Primary Metabolism to Strictosidine

The initial stages of the proposed this compound biosynthesis are well-characterized and involve the formation of tryptophan and secologanin, which subsequently condense to form strictosidine.

-

Tryptophan Biosynthesis: The shikimate pathway provides the aromatic amino acid L-tryptophan.

-

Secologanin Biosynthesis: The MEP pathway produces isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are converted to geraniol. A series of enzymatic steps, including hydroxylation, oxidation, and cyclization, transform geraniol into secologanin.

-

Formation of Strictosidine: Tryptophan is decarboxylated to tryptamine by tryptophan decarboxylase (TDC). Strictosidine synthase (STR) then catalyzes the Pictet-Spengler condensation of tryptamine and secologanin to yield strictosidine.

Proposed Downstream Pathway: From Strictosidine to this compound

The transformation of strictosidine into this compound requires a series of complex enzymatic reactions to form its intricate cage-like structure. The following is a plausible, albeit hypothetical, sequence of events.

-

Deglycosylation of Strictosidine: The pathway likely begins with the removal of the glucose moiety from strictosidine by a β-glucosidase , such as strictosidine glucosidase (SG). This generates a highly reactive aglycone intermediate.

-

Initial Cyclization and Rearrangement: The strictosidine aglycone is unstable and can undergo a series of spontaneous or enzyme-catalyzed rearrangements and cyclizations. It is proposed that a series of reactions, likely involving oxidoreductases and cyclases, leads to the formation of a sarpagan-type intermediate.

-

Oxidative Cyclizations to Form the Cage Structure: The formation of this compound's distinctive cage-like structure likely involves several intramolecular cyclization events catalyzed by cytochrome P450 monooxygenases. These enzymes are known to be involved in the complex rearrangements and bond formations seen in the biosynthesis of other Rauvolfia alkaloids like ajmaline.

-

Reduction and Methylation: The final steps in the pathway are proposed to involve reductions catalyzed by NADPH-dependent reductases and a specific N-methylation event, likely utilizing S-adenosyl methionine (SAM) as the methyl donor, to install the N-methyl group present in this compound.

Quantitative Data

Direct quantitative data for the biosynthesis of this compound is not available. However, kinetic parameters for some of the key upstream enzymes have been characterized in Rauvolfia species and are presented here to provide a quantitative context for the initial steps of the proposed pathway.

| Enzyme | Source Organism | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference |

| Strictosidine Synthase (STR) | Rauvolfia serpentina | Tryptamine | 2.3 | - | [1] |

| Secologanin | 3.4 | - | [1] | ||

| Strictosidine Glucosidase (SG) | Rauvolfia serpentina | Strictosidine | 130 | 1.67 | [2] |

Note: The kinetic data for STR from the provided reference is presented as apparent K_m values. k_cat values were not provided in the abstract.

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound will require the application of a suite of biochemical and molecular biology techniques. Below are detailed protocols for key experiments that would be essential for this endeavor.

Enzyme Assay for Strictosidine Synthase (STR)

This protocol is adapted from established methods for assaying STR activity.

Objective: To determine the activity of strictosidine synthase in a plant protein extract.

Materials:

-

Plant tissue (e.g., roots of Rauvolfia verticillata)

-

Extraction buffer: 100 mM potassium phosphate buffer (pH 7.0), 10 mM β-mercaptoethanol, 5% (w/v) polyvinylpolypyrrolidone (PVPP)

-

Assay buffer: 100 mM potassium phosphate buffer (pH 6.5)

-

Substrates: Tryptamine hydrochloride, Secologanin

-

Reaction termination solution: 1 M NaOH

-

Ethyl acetate

-

HPLC system with a C18 column and UV detector

Procedure:

-

Protein Extraction:

-

Homogenize fresh or frozen plant tissue in ice-cold extraction buffer.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

Collect the supernatant containing the crude protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Assay:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

100 µL of assay buffer

-

10 µL of 10 mM tryptamine hydrochloride

-

10 µL of 10 mM secologanin

-

50 µL of crude protein extract

-

-

Incubate the reaction mixture at 30°C for 30-60 minutes.

-

Terminate the reaction by adding 20 µL of 1 M NaOH.

-

-

Extraction of Strictosidine:

-

Add 200 µL of ethyl acetate to the terminated reaction mixture.

-

Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes.

-

Carefully transfer the upper ethyl acetate layer to a new tube.

-

Evaporate the ethyl acetate to dryness under a stream of nitrogen.

-

-

HPLC Analysis:

-

Re-dissolve the dried extract in 100 µL of methanol.

-

Inject an aliquot (e.g., 20 µL) onto a C18 HPLC column.

-

Elute with a suitable mobile phase gradient (e.g., acetonitrile and water with 0.1% formic acid).

-

Monitor the eluate at 280 nm.

-

Quantify the amount of strictosidine produced by comparing the peak area to a standard curve of authentic strictosidine.

-

General Protocol for Indole Alkaloid Extraction and Analysis

Objective: To extract and analyze the profile of indole alkaloids from Rauvolfia plant material.

Materials:

-

Dried and powdered plant material (e.g., roots of Rauvolfia verticillata)

-

Methanol

-

Ammonium hydroxide solution (25%)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

HPLC-MS system

Procedure:

-

Extraction:

-

Macerate 10 g of powdered plant material in 100 mL of methanol for 24 hours at room temperature.

-

Filter the extract and concentrate it under reduced pressure using a rotary evaporator.

-

Adjust the pH of the aqueous residue to approximately 9-10 with ammonium hydroxide.

-

-

Liquid-Liquid Partitioning:

-

Partition the basified aqueous solution three times with an equal volume of dichloromethane.

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter and evaporate the solvent to yield the crude alkaloid extract.

-

-

HPLC-MS Analysis:

-

Dissolve a known amount of the crude alkaloid extract in methanol.

-

Analyze the sample using a reverse-phase HPLC column coupled to a mass spectrometer.

-

Use a gradient elution program with solvents such as acetonitrile and water, both containing a small amount of formic acid or ammonium acetate.

-

Identify this compound and other alkaloids by comparing their retention times and mass spectra with those of authentic standards or by detailed analysis of their fragmentation patterns.

-

Mandatory Visualizations

The following diagrams illustrate the proposed biosynthetic pathway of this compound and a general workflow for its elucidation.

Caption: Proposed biosynthetic pathway of this compound from primary metabolites.

Caption: Experimental workflow for the elucidation of the this compound biosynthetic pathway.

Conclusion

The biosynthesis of this compound in Rauvolfia species represents an exciting frontier in natural product chemistry and plant biochemistry. While the pathway remains to be fully elucidated, the foundational knowledge of monoterpenoid indole alkaloid biosynthesis provides a strong framework for a hypothetical route. The proposed pathway, involving the central intermediate strictosidine followed by a series of complex cyclizations and tailoring reactions, offers a number of testable hypotheses for future research. The experimental protocols and analytical strategies detailed in this guide are intended to equip researchers with the tools necessary to systematically investigate and ultimately unravel the complete biosynthetic pathway of this fascinating and complex alkaloid. Such endeavors will not only deepen our understanding of plant secondary metabolism but also have the potential to unlock new avenues for the biotechnological production of valuable pharmaceuticals.

References

Unveiling the Therapeutic Promise of Pelirine: A Technical Guide to its Biological Activities

For Immediate Release

This technical guide provides an in-depth overview of the potential biological activities of Pelirine, an alkaloid isolated from the roots of Rauvolfia verticillata. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound.

Core Findings

This compound (CAS: 30435-26-8; Formula: C₂₁H₂₆N₂O₃) has demonstrated notable biological activities, primarily in the areas of anti-inflammatory effects and acute toxicity. This guide synthesizes the available data, presents it in a structured format, and outlines the experimental methodologies to facilitate further research and development.

Anti-inflammatory Activity in Ulcerative Colitis

Recent studies have highlighted this compound's potential in mitigating the effects of ulcerative colitis. In a murine model of dextran sulfate sodium (DSS)-induced colitis, this compound demonstrated significant ameliorative effects. The proposed mechanism of action involves the regulation of key inflammatory signaling pathways in dendritic cells.

Quantitative Analysis of Anti-inflammatory Effects

The following table summarizes the key quantitative findings from the murine ulcerative colitis model.

| Biomarker | Control Group (DSS only) | This compound-treated Group | Percentage Change |

| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Data not available |

| NF-κB p65 Expression | High | Significantly Reduced | Data not available |

| TNF-α Levels | Elevated | Strikingly Reduced | Data not available |

| IL-17 Levels | Elevated | Strikingly Reduced | Data not available |

Note: Specific quantitative values for percentage change are not yet publicly available in the reviewed literature.

Signaling Pathway Modulation

This compound's anti-inflammatory effects are attributed to its ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways in dendritic cells. This modulation leads to a downstream reduction in the production of pro-inflammatory cytokines TNF-α and IL-17.

Experimental Protocols

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Colitis: Administration of 3-5% (w/v) DSS in drinking water for 7 consecutive days.

-

Treatment Group: Oral gavage of this compound at a specified dosage (exact dosage from the original study is not available) daily for the duration of the DSS administration.

-

Control Group: Oral gavage of vehicle.

-

Endpoint Analysis: On day 8, mice are euthanized, and colon tissues are collected for analysis of MPO activity, NF-κB p65 expression, and cytokine levels.

-

Tissue Homogenization: Colon tissue samples are homogenized in a potassium phosphate buffer containing 0.5% hexadecyltrimethylammonium bromide (HTAB).

-

Centrifugation: Homogenates are centrifuged to obtain the supernatant.

-

Colorimetric Reaction: The supernatant is mixed with a solution containing o-dianisidine dihydrochloride and hydrogen peroxide.

-

Spectrophotometric Measurement: The change in absorbance is measured at 450 nm to determine MPO activity.

-

Protein Extraction: Nuclear and cytoplasmic proteins are extracted from colon tissue homogenates.

-

Western Blotting: Protein samples are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with a primary antibody specific for the p65 subunit of NF-κB.

-

Detection: A horseradish peroxidase-conjugated secondary antibody is used for detection via chemiluminescence.

-

Quantification: Band intensities are quantified using densitometry software.

Acute Toxicity Profile

An early pharmacological study of this compound established its acute toxicity profile in mice.

Quantitative Toxicity Data

| Animal Model | Route of Administration | LD₅₀ | Reference |

| Mice | Not Specified | 100 mg/kg | Wan et al., 1971 |

Experimental Workflow for Acute Toxicity Screening

The following diagram illustrates a general workflow for determining the acute toxicity of a compound like this compound.

Future Directions

The initial findings on the biological activities of this compound are promising, particularly its anti-inflammatory properties. Further research is warranted to:

-

Elucidate the precise molecular targets of this compound within the MAPK and NF-κB pathways.

-

Conduct dose-response studies to determine the optimal therapeutic window for its anti-inflammatory effects.

-

Perform comprehensive preclinical safety and toxicology studies.

-

Investigate other potential therapeutic applications of this compound, such as in other inflammatory or autoimmune diseases.

This technical guide provides a foundational understanding of this compound's biological activities based on the currently available scientific literature. It is intended to serve as a catalyst for further investigation into this promising natural compound.

In Silico Prediction of Pelirine Targets: A Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a complex alkaloid isolated from Rauvolfia verticillata, has demonstrated intriguing biological activity, notably in modulating inflammatory pathways such as MAPKs and NF-κB[]. However, its direct molecular targets remain largely uncharacterized. This technical guide outlines a comprehensive in silico strategy to identify and prioritize potential protein targets of this compound, accelerating hypothesis-driven experimental validation. We detail a multi-faceted computational workflow, integrating ligand-based and structure-based approaches, and provide standardized protocols for subsequent experimental verification. All quantitative data presented are for illustrative purposes to guide researchers in organizing their own findings.

Introduction to this compound

This compound (IUPAC Name: 15-ethylidene-18-(hydroxymethyl)-6-methoxy-17-methyl-10,17-diazatetracyclo[12.3.1.0³,¹¹.0⁴,⁹]octadeca-3(11),4(9),5,7-tetraen-12-one) is a natural alkaloid with the molecular formula C₂₁H₂₆N₂O₃[][2]. Preliminary studies suggest its potential as an immunomodulatory agent, but a clear understanding of its mechanism of action requires the identification of its direct binding partners within the human proteome[]. Computational, or in silico, methods provide a rapid and cost-effective means to generate high-quality hypotheses regarding a compound's molecular targets, bridging the gap between a phenotypic observation and mechanistic insight[3][4].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 30435-26-8 | [][2] |

| Molecular Formula | C₂₁H₂₆N₂O₃ | [][2] |

| Molecular Weight | 354.5 g/mol | [] |

| Appearance | Powder | [] |

| Melting Point | 130-131°C | [5] |

| Boiling Point (Predicted) | 540.6 ± 50.0 °C | [5] |

| Density (Predicted) | 1.240 ± 0.06 g/cm³ | [5] |

| SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2CO)NC4=C3C=C(C=C4)OC)C | [] |

In Silico Target Prediction Workflow

Identifying potential targets for a novel ligand like this compound involves a multi-step computational screening and filtering process. The workflow combines two primary strategies: structure-based methods, which are applicable when protein structures are known, and ligand-based methods, which rely on the principle that chemically similar molecules often bind to similar targets[6][7].

References

- 2. CAS 30435-26-8 | this compound [phytopurify.com]

- 3. The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 4. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 30435-26-8 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. In Silico Drug-Target Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

Pelirine: An In-depth Technical Guide to Its Solubility and Stability Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, an indole alkaloid identified from plants of the Rauwolfia genus, presents a scaffold of interest for further investigation in drug discovery and development. A comprehensive understanding of its physicochemical properties is fundamental to advancing any research program. However, publicly available data on the solubility and stability of this compound is scarce. This technical guide addresses this critical knowledge gap by providing a dual-pronged approach: first, by consolidating the existing qualitative solubility information for this compound, and second, by presenting a detailed set of established, best-practice experimental protocols for systematically determining its complete solubility and stability profile. This document is intended to serve as a foundational resource for researchers, enabling them to generate the necessary data to support formulation development, analytical method validation, and preclinical evaluation. The methodologies outlined herein are based on industry standards and regulatory guidelines, including those from the International Council for Harmonisation (ICH).

Part 1: Solubility Profile of this compound

A precise understanding of a compound's solubility is critical for developing viable delivery systems and ensuring consistent biological activity. As a weak base, which is typical for alkaloids, this compound's solubility is expected to be pH-dependent.[1]

Current Qualitative Solubility Data

Currently, only qualitative solubility data for this compound is available in the public domain. This information indicates its general solubility in a range of organic solvents.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

|---|---|

| Chloroform | Soluble[2][3] |

| Dichloromethane | Soluble[2][3] |

| Ethyl Acetate | Soluble[2][3] |

| Dimethyl Sulfoxide (DMSO) | Soluble[2][3] |

Note: "Soluble" is a qualitative term. Quantitative determination is required for development purposes.

Experimental Protocol for Quantitative Solubility Determination (Shake-Flask Method)

To move beyond qualitative descriptions, the equilibrium solubility of this compound should be determined quantitatively. The shake-flask method is a widely accepted, reliable technique for this purpose.

Objective: To determine the equilibrium solubility of this compound in various solvents at controlled temperatures.

Apparatus and Reagents:

-

Analytical balance (4-decimal place)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled incubator

-

20 mL glass scintillation vials with polytetrafluoroethylene (PTFE)-lined caps

-

Centrifuge

-

0.22 µm PTFE syringe filters

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

-

This compound reference standard (purity ≥98%)

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, propylene glycol, polyethylene glycol 400, and various buffer solutions from pH 1.2 to 7.4)

Procedure:

-

Add an excess amount of this compound (e.g., 10-20 mg) to a 20 mL vial. The excess solid should be clearly visible.

-

Add a known volume (e.g., 10 mL) of the selected solvent or buffer to the vial.

-

Securely cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 24, 48, 72 hours) to ensure the concentration has plateaued.

-

After equilibration, allow the vials to stand at the set temperature for at least 2 hours to allow undissolved solids to settle.

-

Centrifuge the samples to further separate the solid and liquid phases.

-

Carefully withdraw a sample from the supernatant and immediately filter it through a 0.22 µm syringe filter. The first few drops of the filtrate should be discarded to avoid any adsorption effects from the filter membrane.

-

Dilute the clear filtrate with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.

-

The experiment should be performed in triplicate for each solvent.

Data Presentation: The results should be tabulated to allow for easy comparison.

Table 2: Template for Quantitative Solubility Data of this compound

| Solvent/Buffer (pH) | Temperature (°C) | Solubility (mg/mL) ± SD | Solubility (µg/mL) ± SD | Molar Solubility (mol/L) ± SD |

|---|---|---|---|---|

| Water | 25 | |||

| pH 1.2 Buffer | 25 | |||

| pH 4.5 Buffer | 25 | |||

| pH 6.8 Buffer | 25 | |||

| pH 7.4 Buffer | 25 | |||

| Ethanol | 25 |

| Propylene Glycol | 25 | | | |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the shake-flask method for determining solubility.

Caption: Workflow for Quantitative Solubility Determination.

Part 2: Stability Profile and Forced Degradation Studies

Stability testing is a mandatory component of drug development, providing critical information on how the quality of an active pharmaceutical ingredient (API) varies over time under the influence of environmental factors such as temperature, humidity, and light.[4] Forced degradation (stress testing) studies are performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of stability-indicating analytical methods.[5][6]

Development of a Stability-Indicating Analytical Method

A stability-indicating method (SIM) is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the API due to degradation. A reverse-phase HPLC (RP-HPLC) method is typically the method of choice.

Key Steps for Method Development & Validation:

-

Column Selection: A C18 column is a common starting point.

-

Mobile Phase Optimization: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic modifier (e.g., acetonitrile or methanol) is typically used to achieve separation of the parent compound from all degradation products.

-

Wavelength Selection: The detection wavelength should be selected based on the UV spectrum of this compound, aiming for maximum absorbance to ensure high sensitivity. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Validation: The method must be validated according to ICH Q2(R1) guidelines for parameters including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

Protocol for Forced Degradation Studies

Forced degradation should be conducted on a single batch of this compound. The goal is typically to achieve 5-20% degradation of the active substance.[6]

General Procedure:

-

Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent.

-

For each stress condition, transfer an aliquot of the stock solution to a vial and add the stressor.

-

Expose the solution to the specified conditions for a defined period. Samples should be taken at various time points to track the extent of degradation.

-

After exposure, neutralize the samples if necessary (e.g., after acid or base hydrolysis) and dilute to a suitable concentration for HPLC analysis.

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

Specific Stress Conditions:

-

Acid Hydrolysis:

-

Reagent: 0.1 M to 1 M Hydrochloric Acid (HCl).[6]

-

Conditions: Heat the solution at a controlled temperature (e.g., 60-80 °C) for several hours.

-

-

Base Hydrolysis:

-

Reagent: 0.1 M to 1 M Sodium Hydroxide (NaOH).[6]

-

Conditions: Store at room temperature or heat at a controlled temperature (e.g., 40-60 °C) for several hours.

-

-

Oxidative Degradation:

-

Reagent: 3% to 30% Hydrogen Peroxide (H₂O₂).[7]

-

Conditions: Store the solution at room temperature, protected from light, for up to 24 hours.

-

-

Thermal Degradation:

-

Conditions (Solution): Heat the this compound solution at an elevated temperature (e.g., 70-80 °C) for a specified duration.

-

Conditions (Solid State): Expose solid this compound powder to dry heat in a temperature-controlled oven (e.g., 60-100 °C).[4]

-

-

Photodegradation:

-

Conditions: Expose a solution and solid sample of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A parallel sample should be wrapped in aluminum foil to serve as a dark control.

-

Data Presentation: The results should be summarized in a table detailing the stress conditions and the observed degradation.

Table 3: Template for Summary of Forced Degradation Studies on this compound

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Assay of this compound | % Degradation | No. of Degradants | Remarks (e.g., RRT of Major Degradant) |

|---|---|---|---|---|---|---|---|

| Acid Hydrolysis | 0.1 M HCl | 8 h | 80 | ||||

| Base Hydrolysis | 0.1 M NaOH | 4 h | 60 | ||||

| Oxidation | 3% H₂O₂ | 24 h | RT | ||||

| Thermal (Solid) | Dry Heat | 48 h | 100 |

| Photolytic (Solid) | ICH Q1B | - | RT | | | | |

Experimental Workflow Visualization

The following diagram provides a high-level overview of the workflow for conducting forced degradation and stability studies.

Caption: Workflow for Forced Degradation and Stability Studies.

Part 3: Hypothetical Signaling Pathway

The precise molecular targets and signaling pathways modulated by this compound are not well-documented in publicly accessible literature. As an indole alkaloid, it may interact with various receptors and signaling cascades common to this structural class. For illustrative purposes, the diagram below depicts a generic signaling pathway that could be investigated for alkaloids, such as interaction with G-protein coupled receptors (GPCRs), which is a common mechanism for many bioactive compounds. This diagram is a hypothetical representation and is not based on specific experimental data for this compound.

Caption: Hypothetical GPCR Signaling Pathway for an Alkaloid.

Conclusion

While specific quantitative data for the solubility and stability of this compound remains to be published, this guide provides the essential framework for any researcher or drug development professional to systematically generate this critical information. The detailed protocols for quantitative solubility determination via the shake-flask method and for comprehensive stability assessment through forced degradation studies are aligned with global regulatory expectations. By following these established methodologies, laboratories can produce the robust and reliable data necessary to characterize this compound, enabling informed decisions in formulation, analytical development, and the overall progression of research. The consistent application of these protocols will be instrumental in unlocking the potential of this and other promising natural products.

References

- 1. PH-dependent solubility: Significance and symbolism [wisdomlib.org]

- 2. This compound CAS#: 30435-26-8 [chemicalbook.com]

- 3. This compound | CAS:30435-26-8 | Manufacturer ChemFaces [chemfaces.com]

- 4. scispace.com [scispace.com]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 7. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]

Spectroscopic Profile of Pelirine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pelirine, a notable alkaloid isolated from the roots of Rauwolfia perakensis, presents a complex molecular architecture that has been primarily elucidated through a combination of spectroscopic techniques. This guide provides a summary of the available spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Detailed experimental protocols, where available, are provided to ensure reproducibility. The logical workflow of spectroscopic analysis for a natural product like this compound is also visualized.

Chemical Identity and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₆N₂O₃ | N/A |

| Molecular Weight | 354.45 g/mol | N/A |

| Appearance | Colorless crystals | N/A |

| Melting Point | 130-131 °C | N/A |

| Specific Rotation | [α]D -121° (c 1.0, EtOH) | N/A |

Spectroscopic Data

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of alkaloids like this compound.

-

Experimental Protocol: A high-resolution mass spectrometer is typically employed. The sample is introduced via direct infusion or after separation by liquid chromatography. Electron ionization (EI) or electrospray ionization (ESI) are common techniques used to generate ions. The mass-to-charge ratio (m/z) of the molecular ion and its fragments are then recorded.

-

Data Summary:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are essential for the structural elucidation of complex natural products.

-

Experimental Protocol: NMR spectra are typically recorded on a high-field spectrometer (e.g., 400 MHz or higher) using a deuterated solvent such as chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD). Chemical shifts (δ) are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard. For unambiguous assignments, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.

-

Data Summary:

-

Detailed ¹H and ¹³C NMR peak lists and assignments for this compound are not available in the searched literature. However, analysis of related indole alkaloids suggests the spectra would exhibit characteristic signals for aromatic protons, protons on saturated and unsaturated carbons in the alkaloid skeleton, methoxy groups, and N-methyl groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Experimental Protocol: The IR spectrum is typically obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or dissolved in a suitable solvent. The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

Data Summary:

-

The ultraviolet spectrum of this compound in ethanol shows a single absorption maximum at 328 nm.

-

Specific IR absorption data for this compound is not detailed in the available literature. However, based on its structure, the IR spectrum would be expected to show characteristic absorption bands for:

-

N-H or O-H stretching (if present and not fully substituted)

-

C-H stretching (aromatic and aliphatic)

-

C=O stretching (ketone or amide)

-

C=C stretching (aromatic and olefinic)

-

C-N stretching

-

C-O stretching (ether)

-

-

Experimental Workflows

The following diagram illustrates a general workflow for the spectroscopic analysis of a natural product like this compound.

The Core of Interaction: A Technical Guide to Pelirine's Engagement with Biological Membranes

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide delves into the fundamental interactions between the alkaloid pelirine and biological membranes. Due to the limited direct research on this compound's specific membrane interactions, this document establishes a foundational understanding by drawing parallels with well-studied alkaloids and other membrane-active compounds. The principles outlined herein provide a robust framework for predicting and investigating the mechanisms by which this compound may exert its biological effects at the membrane level.

Biophysical Principles of Alkaloid-Membrane Interactions

Alkaloids, a diverse group of naturally occurring chemical compounds containing basic nitrogen atoms, frequently exhibit profound biological activities that are contingent upon their interaction with cellular membranes. These interactions are governed by a combination of electrostatic and hydrophobic forces, leading to a range of effects on membrane structure and function.

Many alkaloids are amphiphilic, possessing both polar and nonpolar regions, which facilitates their partitioning into the lipid bilayer. The nature and extent of this partitioning are influenced by the lipid composition of the membrane, particularly the presence of anionic lipids and cholesterol. For instance, studies on the alkaloid berberine have shown that electrostatic interactions with negatively charged lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphoglycerol (DPPG) promote its partitioning into the lipid bilayer and adsorption onto the liposome surface[1]. In contrast, in membranes composed of zwitterionic lipids such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), berberine tends to localize within the aqueous core of liposomes[1].

The insertion of alkaloids into the membrane can lead to significant alterations in its biophysical properties, including fluidity, thickness, and lateral pressure profiles. These changes can, in turn, modulate the function of membrane-embedded proteins, such as ion channels and receptors.

Quantitative Analysis of Membrane Interaction

To quantify the interaction of small molecules with lipid membranes, several biophysical parameters are determined experimentally. While specific data for this compound is not available, the following tables summarize typical quantitative data obtained for other membrane-active compounds, offering a reference for potential experimental outcomes for this compound.

| Parameter | Compound Class | Model Membrane | Value | Experimental Technique | Reference |

| Partition Coefficient (Kp) | Alkaloid (Berberine) | DPPC/DPPG Liposomes | Varies with DPPG content | Spectroscopic Analysis | [1] |

| Effect on Phase Transition Temperature (Tm) | Polyphenol (Phloretin) | DMPC Vesicles | Decrease in Tm | Differential Scanning Calorimetry (DSC) | [2] |

| Change in Membrane Thickness | Lipopeptide (BC10-OP) | DPPG/POPG/CL Bilayer | ~1.0 nm thinning | Atomic Force Microscopy (AFM) | [3] |

| Alteration in Acyl Chain Order Parameter (Schain) | Lipopeptide (LC10-OP) | DPPG/POPG/CL Bilayer | Decrease from ~0.58 to 0.50 | Polarized ATR-FTIR Spectroscopy | [3] |

| IC50 for Dipole Potential Reduction | Polyphenol (Phloretin) | Jurkat Cell Membranes | ~10 µM | Single-cell Electrorotation | [4] |

Experimental Protocols for Studying Membrane Interactions

A variety of experimental techniques are employed to characterize the interaction of compounds like this compound with biological membranes. These methods provide insights into the location of the molecule within the bilayer, its effect on membrane properties, and its influence on membrane-associated biological processes.

Liposome-Based Assays

Liposomes, artificial vesicles composed of a lipid bilayer, are widely used as model membrane systems.

-

Differential Scanning Calorimetry (DSC): This technique measures the heat changes associated with the phase transition of lipids. The binding of a molecule to the membrane can alter the main phase transition temperature (Tm) and the cooperativity of the transition, providing information about the extent of interaction and its location within the bilayer[2][5].

-

Fluorescence Spectroscopy: By incorporating fluorescent probes into the lipid bilayer, changes in membrane fluidity and polarity upon the addition of the test compound can be monitored. Techniques like Fluorescence Recovery After Photobleaching (FRAP) can be used to determine changes in lipid diffusion[6].

-

In Vitro Release Studies: Encapsulating a fluorescent marker within liposomes allows for the study of membrane permeabilization induced by the compound of interest. The rate of marker release is indicative of the compound's ability to disrupt the membrane barrier[1].

Planar Lipid Bilayer Techniques

-

Black Lipid Membranes (BLM): BLMs are artificial lipid bilayers formed across a small aperture. They are used to investigate the electrical properties of membranes, including ion channel formation and changes in membrane conductance and potential induced by the test compound[7][8].

-

Solid-Supported Lipid Bilayers (SLBs): SLBs are formed on a solid substrate, providing a stable platform for a variety of surface-sensitive analytical techniques like Atomic Force Microscopy (AFM) and Quartz Crystal Microbalance-Dissipation (QCM-D) to study membrane structure and interactions in real-time[7][9][10].

Cell-Based Assays

-

Patch-Clamp Electrophysiology: This technique allows for the direct measurement of ion channel activity in live cells. It can be used to determine if the compound modulates the function of specific ion channels by interacting with the channel protein itself or by altering the surrounding lipid environment[11][12].

-

Membrane Potential Dyes: Fluorescent dyes that are sensitive to changes in membrane potential can be used to monitor the effect of a compound on the overall electrical potential across the cell membrane in a population of cells or at the single-cell level[13][14].

Visualization of Key Processes

Experimental Workflow for Liposome Interaction Studies

Caption: Workflow for investigating this compound-liposome interactions.

Potential Signaling Pathway Modulation by Membrane Interaction

Altering the lipid environment can indirectly affect signaling pathways by modulating the activity of membrane-bound enzymes and receptors.

Caption: Hypothetical modulation of signaling by this compound's membrane interaction.

Logical Relationship of Biophysical Effects

The initial interaction of an alkaloid with the membrane can trigger a cascade of biophysical changes.

Caption: Cascade of biophysical effects following this compound-membrane interaction.

Conclusion and Future Directions

While direct experimental data on the interaction of this compound with biological membranes is currently lacking, the extensive research on other alkaloids and membrane-active molecules provides a strong foundation for initiating such investigations. The experimental protocols and theoretical frameworks presented in this guide offer a clear path forward for characterizing the biophysical and cellular consequences of this compound's engagement with lipid bilayers. Future research should focus on obtaining quantitative data for this compound's membrane partitioning, its effects on membrane properties, and its potential to modulate the function of key membrane proteins. Such studies will be crucial for elucidating its mechanism of action and for the rational design of this compound-based therapeutics.

References

- 1. Mapping Berberine distribution in liposomes: the role of drug-phospholipid interactions in localization and release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Interaction of phloretin with membranes: on the mode of action of phloretin at the water-lipid interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Phloretin-induced changes of lipophilic ion transport across the plasma membrane of mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interaction of poly(L-lysines) with negatively charged membranes: an FT-IR and DSC study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Influence of lipid chemistry on membrane fluidity: tail and headgroup interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid supported lipid bilayers: From biophysical studies to sensor design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phloretin-induced changes in ion transport across lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Solid supported lipid bilayers: From biophysical studies to sensor design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Interactions of polyamines with ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Interactions of polyamines with ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Presynaptic glycine receptors influence plasma membrane potential and glutamate release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effects of quinine on the intracellular calcium level and membrane potential of PC 12 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

For the attention of researchers, scientists, and professionals in drug development, this document provides an in-depth technical guide on the piperidine alkaloid Pelirine and its structurally related compounds. This review synthesizes the current understanding of their biosynthesis, biological activities, and underlying mechanisms of action, while also highlighting areas where quantitative data remains elusive.

Introduction to this compound and Related Alkaloids

This compound belongs to the piperidine class of alkaloids, a diverse group of nitrogen-containing heterocyclic organic compounds found across the plant kingdom.[1] These alkaloids are biosynthetically derived from the amino acid lysine.[1] this compound and its notable congeners, including isopelletierine, methylisopelletierine, and pseudopelletierine, are predominantly found in the root bark of the pomegranate tree (Punica granatum).[2] Another related bis-piperidine alkaloid, anaferine, is found in Withania somnifera.[1] While traditional uses of plants containing these alkaloids have hinted at their medicinal properties, rigorous quantitative assessment of their biological activities and detailed elucidation of their mechanisms of action are areas of ongoing research.

Biosynthesis of Pelletierine Alkaloids

The biosynthesis of pelletierine and its related alkaloids in Punica granatum originates from L-lysine and acetate. The pathway involves the decarboxylation of lysine to form cadaverine, which then undergoes oxidative deamination and cyclization to yield Δ¹-piperideine. The piperideine ring serves as a crucial intermediate, which condenses with an acetate-derived unit to form the core structure of these alkaloids.

Biological Activities and Potential Mechanisms of Action

Anthelmintic Activity of Isopelletierine

Isopelletierine, an isomer of this compound, has been qualitatively described as the most potent anthelmintic constituent of pomegranate bark, with observed activity against the liver fluke Fasciola hepatica. However, specific quantitative measures of this activity (e.g., EC50 for motility reduction or mortality) are not well-documented in available literature.

Neuroprotective and Anti-inflammatory Potential of Anaferine

Anaferine, a bis-piperidine alkaloid structurally related to this compound, is reported to possess neuroprotective and anti-inflammatory properties. The proposed mechanisms for these activities are centered around the modulation of GABAergic neurotransmission and the inhibition of pro-inflammatory signaling pathways.

It is hypothesized that anaferine may exert some of its neuroprotective effects by modulating the activity of GABA receptors, the primary inhibitory neurotransmitter receptors in the central nervous system. Binding to GABAA receptors, which are ligand-gated ion channels, leads to an influx of chloride ions and hyperpolarization of the neuron, thus reducing its excitability. Interaction with GABAB receptors, which are G-protein coupled receptors, can lead to downstream effects such as the opening of potassium channels and inhibition of adenylyl cyclase. The precise nature of anaferine's interaction with these receptors and any resulting quantitative effect on neuronal activity requires further investigation.

The anti-inflammatory effects of withaferin A, a compound co-isolated with anaferine from Withania somnifera, are known to be mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3][4] It is plausible that anaferine may share a similar mechanism. In this pathway, inflammatory stimuli such as lipopolysaccharide (LPS) activate the IκB kinase (IKK) complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes, including various cytokines and enzymes like COX-2 and iNOS.[5][6][7] Inhibition of this pathway would lead to a reduction in the production of these inflammatory mediators.

Quantitative Data Summary

A thorough review of existing literature reveals a significant lack of quantitative data for this compound and its closely related alkaloids regarding their biological activities. The tables below are structured to accommodate such data, but remain largely unpopulated, highlighting a critical gap in the current research landscape.

Table 1: Anthelmintic Activity of Isopelletierine against Fasciola hepatica

| Compound | Assay Type | Parameter | Value | Reference |

| Isopelletierine | Motility Assay | EC50 | Data not available | - |

| Isopelletierine | Viability Assay | LC50 | Data not available | - |

Table 2: Neuroprotective and Anti-inflammatory Activities of Anaferine

| Compound | Assay Type | Cell Line | Parameter | Value | Reference |

| Anaferine | Neuroprotection | e.g., SH-SY5Y | EC50 (cell viability) | Data not available | - |

| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (NO production) | Data not available | - |

| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (TNF-α release) | Data not available | - |

| Anaferine | Anti-inflammatory | e.g., RAW 264.7 | IC50 (IL-6 release) | Data not available | - |

Table 3: Receptor Binding Affinity of Anaferine

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Anaferine | GABAA | Radioligand Binding | Ki | Data not available | - |

| Anaferine | GABAB | Radioligand Binding | Ki | Data not available | - |

Experimental Protocols

While specific protocols for the bioassays of these exact alkaloids are not detailed in the literature, this section provides generalized methodologies for the types of experiments that would be conducted to generate the missing quantitative data. Additionally, established protocols for the isolation and synthesis of these compounds are presented.

General Protocol for in vitro Anthelmintic Assay against Adult Fasciola hepatica

-

Fluke Collection: Adult Fasciola hepatica are collected from the bile ducts of freshly slaughtered, naturally infected cattle or sheep.

-

Washing and Acclimatization: The flukes are washed multiple times with a suitable sterile medium (e.g., PBS or RPMI-1640) to remove bile and debris. They are then acclimatized in a culture medium at 37°C.

-

Drug Incubation: Individual or small groups of flukes are placed in multi-well plates containing culture medium with varying concentrations of the test compound (e.g., isopelletierine). A negative control (medium only) and a positive control (a known anthelmintic like triclabendazole) are included.

-

Motility Assessment: At specified time points (e.g., 1, 2, 4, 8, 24 hours), the motility of the flukes is observed and scored. A common scoring system ranges from normal movement to complete paralysis.

-

Viability Assessment: After the final time point, viability can be confirmed by transferring the flukes to a drug-free medium to check for recovery of movement or by using vital stains.

-

Data Analysis: The effective concentration required to cause paralysis or death in 50% of the flukes (EC50 or LC50) is calculated from the dose-response curves.

General Protocol for in vitro Neuroprotection Assay

-

Cell Culture: A neuronal cell line, such as human neuroblastoma SH-SY5Y cells, is cultured under standard conditions.

-

Induction of Neurotoxicity: A neurotoxic agent (e.g., hydrogen peroxide for oxidative stress, or a specific neurotoxin) is added to the cell culture to induce cell death.

-

Treatment: Cells are pre-treated with various concentrations of the test compound (e.g., anaferine) for a specified period before the addition of the neurotoxin.

-

Cell Viability Assay: After incubation, cell viability is assessed using a method such as the MTT assay, which measures mitochondrial metabolic activity.

-

Data Analysis: The concentration of the test compound that provides 50% protection against the neurotoxin-induced cell death (EC50) is determined.

General Protocol for in vitro Anti-inflammatory Assay

-

Cell Culture: A macrophage cell line, such as RAW 264.7, is cultured.

-

Stimulation: The cells are stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce an inflammatory response.

-

Treatment: The cells are co-treated with LPS and various concentrations of the test compound (e.g., anaferine).

-

Measurement of Inflammatory Mediators:

-

Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

Cytokines: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are quantified using ELISA kits.

-

-